molecular formula C18H14N2O3S B3002794 4-cyano-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS No. 2034279-88-2

4-cyano-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Cat. No.: B3002794
CAS No.: 2034279-88-2
M. Wt: 338.38
InChI Key: YSWRWJLHQBFKHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives has been described in a study . The study involved the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

In a related compound, intramolecular interactions are observed between the furan and benzene rings of the 4-cyanophenyl group . In the crystal, molecules are connected via C—H O and C—H N hydrogen bonds, forming layers parallel to the (100) plane .


Chemical Reactions Analysis

Benzenesulfonamides can undergo various reactions. For example, the Hinsberg reaction, first described by Oscar Hinsberg in 1890, is a laboratory test used for the detection of primary, secondary, and tertiary amines .

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamides, including those with structures similar to 4-cyano-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, have been synthesized and characterized for various applications. One study details the preparation of sulfonamide derivatives through diazotization and coupling processes. The antimicrobial activity of these compounds was assessed using minimum inhibitory concentration assays (El-Gaby et al., 2018).

Antitumor Applications

  • A range of sulfonamide derivatives has been evaluated for their antitumor activities. Certain compounds in this category demonstrated efficacy against various cancer cell lines, suggesting potential as antitumor agents (Alqasoumi et al., 2010).

Cytotoxicity and Enzyme Inhibition

  • Some benzenesulfonamide derivatives have shown significant cytotoxic activities and the ability to inhibit carbonic anhydrase, a crucial enzyme in many physiological processes. This suggests their potential use in anticancer therapy (Gul et al., 2016).

Photochemical Applications

  • Research has also explored the synthesis of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Structural Studies

  • Structural analysis of various benzenesulfonamide derivatives, including those similar to this compound, has provided insights into their crystal structures and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Gelbrich et al., 2012).

Mechanism of Action

While the specific mechanism of action for 4-cyano-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is not mentioned in the search results, a study on similar benzenesulfonamide derivatives revealed their anticancer and antimicrobial activities via carbonic anhydrase IX inhibition .

Properties

IUPAC Name

4-cyano-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-11-14-3-7-18(8-4-14)24(21,22)20-12-15-1-5-16(6-2-15)17-9-10-23-13-17/h1-10,13,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWRWJLHQBFKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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